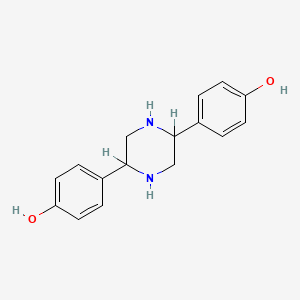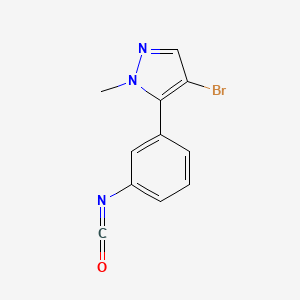
4-bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole
Vue d'ensemble
Description
4-Bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole (4-Br-5-ICP-1-Me-1H-pyrazole) is a chemical compound of the pyrazole family. Pyrazoles are five-membered heterocyclic compounds with a nitrogen atom in the ring. 4-Br-5-ICP-1-Me-1H-pyrazole has a range of potential applications in scientific research, including as a synthetic intermediate for other compounds, as a ligand for metal complexes, and as a catalyst for chemical reactions.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
4-Bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating the compound's versatility in organic synthesis. For instance, the compound has been utilized in reactions with sodium salts of reactive methylene compounds, followed by condensation with hydrazine hydrate, phenyl hydrazine, and other reagents to obtain substituted heterocycles-5-pyrazolones, highlighting its role in expanding the diversity of pyrazole derivatives (Youssef, 1984).
Photophysical Properties
Studies on pyrazoline derivatives, including those structurally related to 4-bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole, have focused on their photophysical properties. These investigations have explored the effects of solvent structure and polarity on the absorption and fluorescence spectra of novel synthesized pyrazoline derivatives. The results indicate that solvent polarity significantly impacts the photophysical properties of these molecules, with positive solvatochromism observed under increased solvent polarity. This research contributes to the understanding of solute-solvent interactions and the development of materials with tailored optical properties (Şenol et al., 2020).
Chemical Reactivity and Modification
The reactivity of 4-bromo-substituted pyrazoles has been extensively studied, revealing the capacity for regioselective functionalization. For example, organometallic methods have enabled the selective functionalization of trifluoromethyl-substituted pyrazoles at different positions depending on the chosen reagent. This research demonstrates the potential for precise modification of pyrazole derivatives, facilitating the synthesis of diverse isomers and congeners, which could be crucial for the development of new pharmaceuticals and materials (Schlosser et al., 2002).
Potential Biomedical Applications
While the direct biomedical applications of 4-bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole were not highlighted in the available literature, related research emphasizes the importance of pyrazole derivatives in medicinal chemistry. For instance, pyrazole-based compounds have been synthesized for their potential antiviral, antimicrobial, and anticancer activities. These studies underscore the broader relevance of pyrazole derivatives in drug discovery and the development of new therapeutic agents (Tantawy et al., 2012).
Propriétés
IUPAC Name |
4-bromo-5-(3-isocyanatophenyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O/c1-15-11(10(12)6-14-15)8-3-2-4-9(5-8)13-7-16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGHDXMFEJGUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2=CC(=CC=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901225561 | |
| Record name | 4-Bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole | |
CAS RN |
1206969-04-1 | |
| Record name | 4-Bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



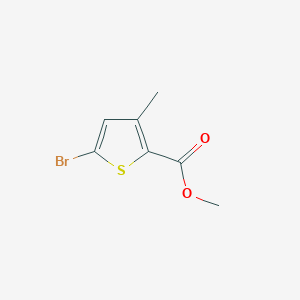
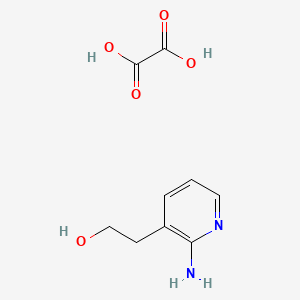

![2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B1524735.png)
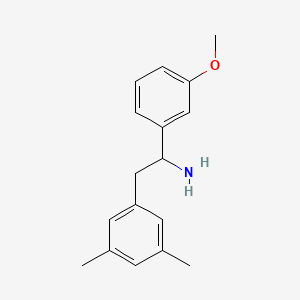
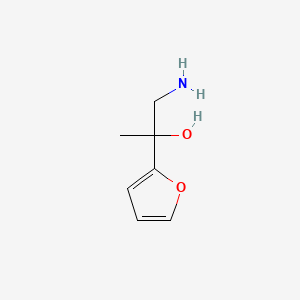
![6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1524740.png)
![Thieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1524741.png)
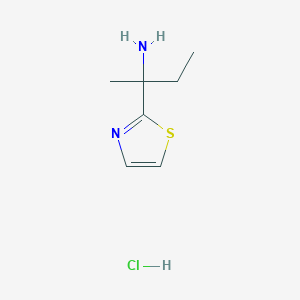
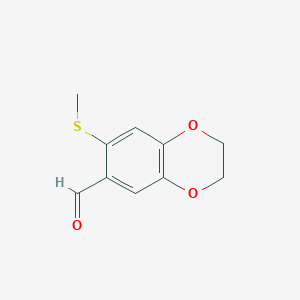
![2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1524744.png)
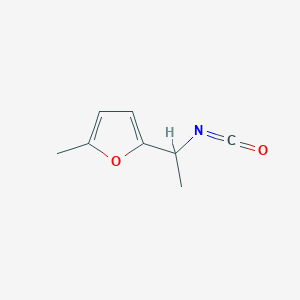
![3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B1524747.png)
